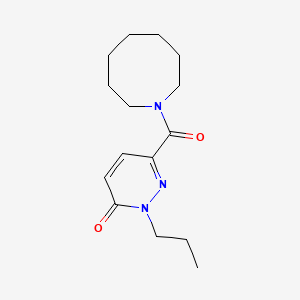
5-bromo-N-prop-2-ynylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-prop-2-ynylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. This compound is a member of the thiophene family, which is known for its biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-prop-2-ynylthiophene-2-carboxamide involves its interaction with the active site of the target enzyme, leading to inhibition of its activity. For example, it has been shown to bind to the zinc ion in the active site of MMPs, blocking their ability to degrade extracellular matrix proteins. Similarly, it binds to the active site of HDACs, preventing them from removing acetyl groups from histone proteins, which leads to altered gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme targeted. For example, inhibition of HDACs leads to increased acetylation of histone proteins, which can result in altered gene expression and cell differentiation. Inhibition of MMPs can lead to decreased extracellular matrix remodeling, which can be beneficial in the treatment of diseases such as cancer and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-prop-2-ynylthiophene-2-carboxamide in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation is that it may not be selective for a specific enzyme, leading to off-target effects. Additionally, the compound may have limited solubility in aqueous solutions, which can affect its bioavailability and activity.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-prop-2-ynylthiophene-2-carboxamide. One area of interest is the development of more selective inhibitors for specific enzymes. This could lead to the development of more effective therapies for diseases such as cancer and inflammatory disorders. Another area of research is the use of this compound as a tool for studying the role of enzymes in various biological processes. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of this compound in vivo, which will be important for its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-bromo-N-prop-2-ynylthiophene-2-carboxamide involves the reaction of 5-bromo-2-chlorothiophene with propargylamine in the presence of a base, such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the final compound. This method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
5-bromo-N-prop-2-ynylthiophene-2-carboxamide has shown promising results in scientific research, particularly in drug discovery and development. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and metalloproteinases (MMPs). These enzymes are involved in a wide range of biological processes, including gene expression, cell signaling, and extracellular matrix remodeling, making them attractive targets for drug development.
Propiedades
IUPAC Name |
5-bromo-N-prop-2-ynylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h1,3-4H,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRLFWATIZCSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromothiophen-2-yl)methyl]-N-methylacetamide](/img/structure/B7499967.png)

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7499981.png)

![N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499992.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B7499995.png)
![2-(4-benzylpiperidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7500004.png)
![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)



